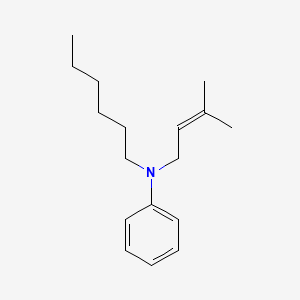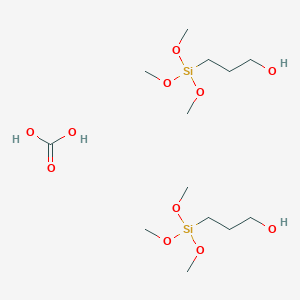
Carbonic acid;3-trimethoxysilylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;3-trimethoxysilylpropan-1-ol is a compound that combines the properties of carbonic acid and 3-trimethoxysilylpropan-1-ol. This compound is known for its unique chemical structure, which includes both a carbonic acid moiety and a trimethoxysilyl group. It is used in various scientific and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-trimethoxysilylpropan-1-ol typically involves the reaction of 3-trimethoxysilylpropan-1-ol with carbonic acid derivatives. One common method is the reaction of 3-trimethoxysilylpropan-1-ol with phosgene (carbonyl chloride) in the presence of a base, such as pyridine, to form the desired compound. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;3-trimethoxysilylpropan-1-ol undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The compound can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.
Substitution: The carbonic acid moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers or networks.
Substitution: Substituted carbonic acid derivatives.
Scientific Research Applications
Carbonic acid;3-trimethoxysilylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of carbonic acid;3-trimethoxysilylpropan-1-ol involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in various applications, such as surface modification and the formation of siloxane-based materials. The carbonic acid moiety can also participate in reactions with nucleophiles, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Similar in structure but contains a thiol group instead of a hydroxyl group.
3-(Trimethoxysilyl)-1-propanamine: Contains an amine group instead of a hydroxyl group.
3-(Trimethoxysilyl)-1-propanol: Lacks the carbonic acid moiety.
Uniqueness
Carbonic acid;3-trimethoxysilylpropan-1-ol is unique due to the presence of both a carbonic acid moiety and a trimethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its ability to form strong bonds with different substrates and its reactivity with nucleophiles set it apart from similar compounds.
Properties
CAS No. |
88321-12-4 |
|---|---|
Molecular Formula |
C13H34O11Si2 |
Molecular Weight |
422.57 g/mol |
IUPAC Name |
carbonic acid;3-trimethoxysilylpropan-1-ol |
InChI |
InChI=1S/2C6H16O4Si.CH2O3/c2*1-8-11(9-2,10-3)6-4-5-7;2-1(3)4/h2*7H,4-6H2,1-3H3;(H2,2,3,4) |
InChI Key |
WXXPSLMMYSMWPM-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCO)(OC)OC.CO[Si](CCCO)(OC)OC.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)

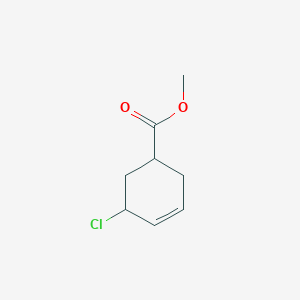
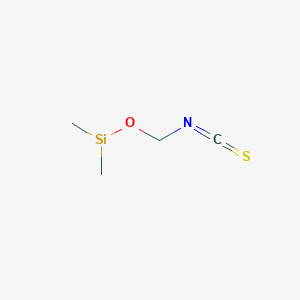
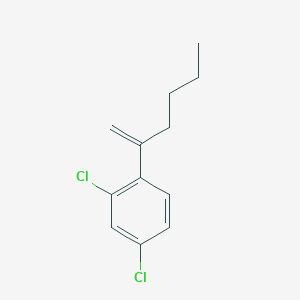
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)

![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
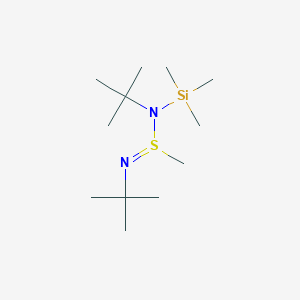
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
